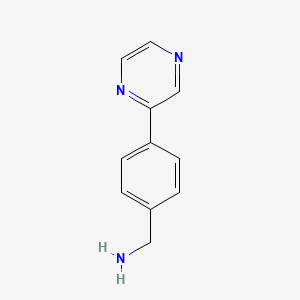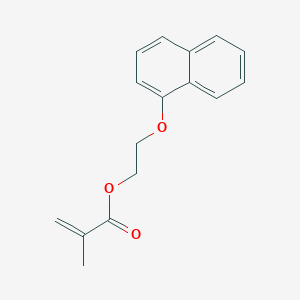
2-Propenoic acid, 2-methyl-, 2-(1-naphthalenyloxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Propenoic acid, 2-methyl-, 2-(1-naphthalenyloxy)ethyl ester” is a chemical compound with the molecular formula C16H16O3 . It is a derivative of 2-Propenoic acid, also known as acrylic acid . The major use of acrylic acid derivatives is in the manufacture of polymers and copolymers .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its molecular formula, C16H16O3 . It contains a 2-propenoic acid (acrylic acid) moiety, a 2-methyl group, and a 2-(1-naphthalenyloxy)ethyl ester group.Chemical Reactions Analysis
As a derivative of acrylic acid, “this compound” would be expected to participate in similar chemical reactions. Acrylic acid and its derivatives are known to undergo both free radical polymerization and other polymerization reactions .properties
CAS RN |
88449-56-3 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-naphthalen-1-yloxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16O3/c1-12(2)16(17)19-11-10-18-15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,1,10-11H2,2H3 |
InChI Key |
XAUWKSVLUPUQAT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3194998.png)

![[1,4'-Bipiperidine]-4'-carboxamide, 1'-[4-(4-hydroxyphenyl)-4-oxobutyl]-](/img/structure/B3195008.png)
![Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin](/img/structure/B3195031.png)
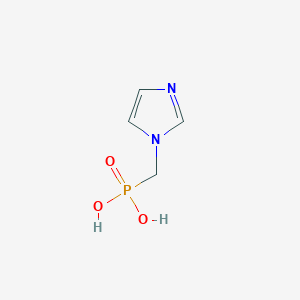

![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)
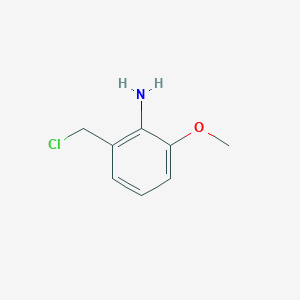
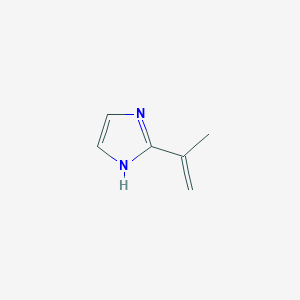
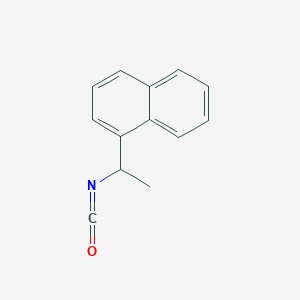
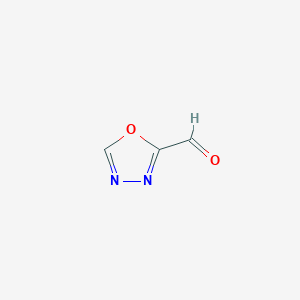
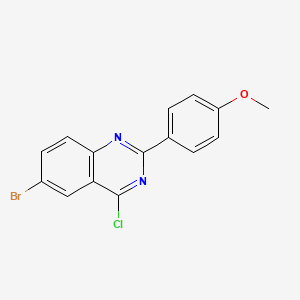
![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)
